N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide
Description
N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities
Properties
IUPAC Name |
N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)19-15-6-4-5-14(11-15)12-20-10-9-18(22)16-7-2-3-8-17(16)20/h2-11H,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPVUJDXGQBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN2C=CC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide can be achieved through various methods. One common approach involves the Sonogashira cross-coupling reaction. In this method, 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde is reacted with N-(2-iodophenyl)acetamide in the presence of palladium acetate and copper iodide as catalysts, along with diisopropylethylamine as a base, in a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) solvents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the acetamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the phenylacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, THF, or DMF, and may require heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: Its structural framework can be utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of EGFR is achieved through binding to the active site of the enzyme, thereby blocking its activity and leading to reduced cell proliferation in cancer cells . The compound’s quinoline moiety plays a crucial role in these interactions, facilitating binding through hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives: These compounds share a similar quinoline core and have shown cytotoxicity and enzyme inhibition properties.
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: This compound is structurally related and synthesized using similar methods.
Uniqueness
N-[3-[(4-oxoquinolin-1-yl)methyl]phenyl]acetamide is unique due to its specific substitution pattern on the quinoline ring and the phenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
